3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine
Description
Properties
IUPAC Name |
3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO5S/c1-13-7-9-14(10-8-13)23(19,20)21-12-6-11-17(5)15(18)22-16(2,3)4/h7-10H,6,11-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNGDNONMRXMFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCN(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676163 | |
| Record name | 3-[(tert-Butoxycarbonyl)(methyl)amino]propyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98642-45-6, 200563-87-7 | |
| Record name | 1,1-Dimethylethyl N-methyl-N-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98642-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(tert-Butoxycarbonyl)(methyl)amino]propyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of N-Methylpropylamine
The foundational step in synthesizing 3-(p-toluenesulfonate)-N-methyl-N-boc-propylamine involves the protection of the primary amine group. A widely adopted method begins with N-methylpropylamine , which undergoes Boc protection using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a catalytic base.
Typical Reaction Conditions :
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
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Base : 4-Dimethylaminopyridine (DMAP) or triethylamine
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Temperature : 0°C to room temperature (RT)
The Boc group safeguards the amine during subsequent reactions, ensuring selectivity during tosylation.
Tosylation of 3-Hydroxy-N-methyl-N-Boc-propylamine
The introduction of the p-toluenesulfonate group necessitates a hydroxyl precursor. 3-Hydroxy-N-methyl-N-Boc-propylamine is reacted with p-toluenesulfonyl chloride (TsCl) under basic conditions to form the sulfonate ester.
Optimized Tosylation Protocol :
| Parameter | Optimal Value |
|---|---|
| Base | Triethylamine |
| Solvent | Anhydrous DCM |
| Temperature | 0°C → RT |
| Reaction Time | 4–6 hours |
| Yield | 78–85% |
The reaction is monitored via thin-layer chromatography (TLC, Rf = 0.3 in ethyl acetate/hexane 1:3) to confirm complete conversion.
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed for Boc protection, enabling precise temperature control (-5°C) and reduced side-product formation. Tosylation is conducted in batch reactors with automated TsCl addition to mitigate exothermic reactions.
Key Industrial Metrics :
| Metric | Value |
|---|---|
| Annual Capacity | 500–1,000 kg/year |
| Purity | >99% (HPLC) |
| Cycle Time | 48 hours |
Notably, solvent recovery systems (e.g., DCM distillation) reduce waste by 40% compared to traditional batch methods.
Analytical Characterization
Spectroscopic Validation
Post-synthesis characterization ensures structural fidelity:
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >98%, with retention time = 12.3 minutes.
Challenges and Mitigation Strategies
Premature Boc Deprotection
Acidic byproducts from incomplete TsCl quenching can hydrolyze the Boc group. Solutions include:
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Post-Tosylation Neutralization : Washing with saturated NaHCO₃ (3×) stabilizes the Boc group.
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Low-Temperature Quenching : Maintaining 0°C during TsCl addition reduces acid generation.
Tosylate Hydrolysis
Moisture exposure leads to sulfonate ester hydrolysis. Strategies involve:
-
Anhydrous Solvents : Molecular sieves (4Å) in DCM.
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Inert Atmosphere : Nitrogen or argon gas during reactions.
Recent Advances in Synthesis
Enzyme-Catalyzed Tosylation
Pilot studies utilize lipase enzymes (e.g., Candida antarctica) to catalyze tosylation in aqueous media, achieving 65% yield with reduced solvent waste.
Flow Chemistry Integration
Microreactors enable Boc protection and tosylation in tandem, cutting total synthesis time to 8 hours with 88% yield.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Batch Synthesis | 78 | 98 | Moderate |
| Flow Chemistry | 88 | 99 | High |
| Enzymatic | 65 | 95 | Low |
Flow chemistry emerges as the superior approach for large-scale production due to enhanced reproducibility and reduced reagent use .
Chemical Reactions Analysis
Types of Reactions
3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine can undergo various chemical reactions, including:
Nucleophilic substitution: The p-toluenesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Deprotection: The N-boc group can be removed under acidic conditions to yield the free amine.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent is commonly used for deprotection.
Oxidation and reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while deprotection results in the formation of the free amine.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₇H₂₇NO₅S
- Molecular Weight : 357.46 g/mol
- Structure : The compound features a p-toluenesulfonate group, an N-methyl group, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. This unique structure enhances its solubility and reactivity, making it suitable for various applications.
Medicinal Chemistry
3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine serves as an intermediate in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can lead to biologically active molecules. The sulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions essential for drug development.
Organic Synthesis
The compound is utilized as a building block in organic synthesis, particularly in the production of specialty chemicals. Its ability to undergo various chemical reactions, including nucleophilic substitutions and deprotection of the Boc group under acidic conditions, makes it a valuable tool for chemists.
Case Studies and Research Findings
Recent studies have focused on the biological activities associated with compounds similar to this compound. For instance:
- Enzyme Interaction Studies : Research has indicated that compounds with similar structures exhibit significant pharmacological properties, suggesting that this compound may interact with various enzymes or receptors, potentially influencing biological processes .
- Molecular Docking Studies : Investigations into the molecular docking of related compounds have revealed interactions with key enzymes involved in metabolic pathways, indicating that further exploration of this compound's interactions could yield valuable insights into its biological potential .
Mechanism of Action
The mechanism of action of 3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine involves its reactivity as a sulfonate ester. The p-toluenesulfonate group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The N-boc group provides protection to the amine functionality, allowing for selective reactions at other sites of the molecule. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula : C₁₁H₁₆O₃S₂ (from ).
- CAS Number : 200563-87-7 (from ).
- Alternative Names : Methyl [4-[[(4-methylphenyl)sulfonyl]oxy]butyl]carbamic acid ().
- Functional Groups : Features a p-toluenesulfonate (tosyl) group, a tertiary amine protected by a Boc (tert-butoxycarbonyl) group, and a propyl linker ().
Applications :
Primarily used as a biochemical intermediate in pharmaceutical synthesis, particularly for introducing protected amine functionalities or sulfonate leaving groups in nucleophilic substitution reactions ().
Comparison with Structural Analogs
Structural and Functional Group Variations
The following compounds share key features with 3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine but differ in chain length, substituents, or protecting groups:
| Compound | Key Features | CAS Number | Applications |
|---|---|---|---|
| This compound | Propyl linker, Boc-protected methylamine, tosyl group | 200563-87-7 (4, 5) | Pharmaceutical intermediates (1) |
| 2-((Tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate | Ethyl linker (shorter chain), Boc-protected amine, tosyl group | 158690-56-3 (4) | Model compound for sulfonate reactivity (4) |
| 7-[3-(Dimethyldithiocarbamato)propyl]-N-methylpyridinium p-toluenesulfonate | Pyridinium core, dithiocarbamate group, tosyl counterion | Not provided (2) | Coordination chemistry, ligand synthesis (2) |
| (S)-Butyl(1-((3-cycloheptylpropyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate | Indole moiety, cycloheptylpropyl chain, carbamate protection | Not provided (3) | Peptidomimetics, drug discovery (3) |
Reactivity and Stability
- Tosyl Group Reactivity : The tosyl group in this compound acts as a superior leaving group compared to carbamates or dithiocarbamates (). This enhances its utility in SN2 reactions.
- Boc Protection : Unlike the dithiocarbamate group in ’s pyridinium compound, the Boc group offers acid-labile protection, enabling selective deprotection under mild acidic conditions ().
- Chain Length Impact : The propyl linker in the target compound balances steric hindrance and solubility better than the ethyl analog (CAS 158690-56-3), which may exhibit faster reaction kinetics due to shorter chain length ().
Spectroscopic and Physical Properties
- Absorption Characteristics : While direct data for the target compound is lacking, benzyl dithiocarbazate () shows UV maxima at 274 nm and 299 nm, suggesting conjugated systems. The Boc and tosyl groups in the target compound likely contribute to distinct IR peaks (C=O stretch ~1700 cm⁻¹, S=O stretch ~1170 cm⁻¹).
- Solubility : The Boc group enhances organic solvent solubility (e.g., THF, ethyl acetate) compared to unprotected amines or polar dithiocarbamates ().
Biological Activity
3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine is a compound that has garnered attention in the fields of medicinal and organic chemistry due to its unique structural features and reactivity. This article examines its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a p-toluenesulfonate group, which enhances its reactivity as a sulfonate ester. The N-Boc (tert-butoxycarbonyl) group serves as a protective moiety for the amine, allowing selective reactions at other sites of the molecule. The general structure is represented as follows:
Synthesis
The synthesis of this compound typically involves:
- Preparation of N-methyl-N-boc-propylamine : This intermediate is synthesized through established methods.
- Reaction with p-toluenesulfonyl chloride : The intermediate is reacted in the presence of a base (e.g., triethylamine) to form the final product.
Reaction Conditions :
- Solvent : Dichloromethane or similar organic solvents.
- Temperature : Room temperature to slightly elevated temperatures.
- Reaction Time : Several hours for complete conversion.
The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions due to the good leaving ability of the p-toluenesulfonate group. Upon deprotection of the N-Boc group, the resulting free amine can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions.
Biological Applications
This compound has several notable applications in biological research:
- Enzyme Mechanisms : It serves as a probe in biochemical assays to study enzyme mechanisms and interactions.
- Pharmaceutical Development : The compound is utilized as an intermediate in the synthesis of more complex pharmaceutical agents and agrochemicals .
- Biochemical Assays : Its reactivity allows for the exploration of various biochemical pathways.
Case Studies and Research Findings
Recent studies have highlighted the potential biological activities associated with this compound:
- Enzyme Interaction Studies :
- Pharmacological Evaluation :
- Toxicological Assessments :
Data Table: Biological Activity Overview
| Property/Activity | Description |
|---|---|
| Chemical Class | Sulfonate Ester |
| Reactivity Type | Nucleophilic Substitution |
| Biological Targets | Enzymes, Receptors |
| Applications | Enzyme Mechanism Studies, Pharmaceutical Synthesis |
| Safety Profile | Requires further evaluation |
Q & A
Q. How can the synthesis of 3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine be optimized to minimize side reactions such as premature Boc deprotection or sulfonate hydrolysis?
- Methodological Answer : Optimize reaction conditions by controlling temperature (e.g., maintaining 0–5°C during sulfonation steps) and using anhydrous solvents to prevent hydrolysis. Employ a two-step protocol: first, introduce the Boc group to the propylamine via carbamate formation (using Boc anhydride and a base like DMAP), followed by tosylation with p-toluenesulfonyl chloride in dichloromethane. Monitor intermediates via TLC (Rf values) and confirm purity via HPLC (>98%) to avoid side products .
Q. What spectroscopic techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodological Answer : Use ¹H/¹³C NMR to verify the Boc group (characteristic tert-butyl peaks at δ 1.4 ppm in ¹H NMR) and toluenesulfonate aromatic protons (δ 7.2–7.8 ppm). FT-IR can confirm sulfonate S=O stretches (~1360 cm⁻¹ and 1170 cm⁻¹). Mass spectrometry (ESI-MS) ensures correct molecular weight (e.g., [M+H]+ peak at m/z ~356). Purity validation via reverse-phase HPLC (C18 column, acetonitrile/water gradient) is critical for detecting hydrolyzed byproducts .
Q. How does the toluenesulfonate group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The toluenesulfonate (tosyl) group acts as a superior leaving group due to its electron-withdrawing aromatic ring, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Kinetic studies in polar aprotic solvents (DMF, DMSO) show faster substitution rates compared to mesyl or triflate groups under identical conditions. Monitor reaction progress via ¹H NMR for tosylate displacement (disappearance of δ 7.8 ppm aromatic signals) .
Advanced Research Questions
Q. What mechanistic pathways govern Boc deprotection in acidic environments for this compound, and how do steric effects from the toluenesulfonate group influence reaction kinetics?
- Methodological Answer : Boc deprotection typically follows an acid-catalyzed E1 mechanism. In HCl/dioxane, the tert-butyl carbocation forms after protonation of the carbonyl oxygen. Steric hindrance from the adjacent toluenesulfonate group slows carbocation formation, as shown by kinetic isotope effect (KIE) studies (kH/kD ≈ 3.2). Compare deprotection rates using HPLC-MS in varying acid concentrations (1M–6M HCl) to model steric vs. electronic effects .
Q. How can trace amounts of this compound be quantified in complex biological matrices (e.g., enzyme reaction mixtures)?
- Methodological Answer : Use LC-MS/MS with a deuterated internal standard (e.g., d₃-Boc derivative) for quantification. Optimize extraction via solid-phase extraction (C18 cartridges) to isolate the compound from proteins. Limit of detection (LOD) can reach 0.1 ng/mL using a triple-quadrupole MS in MRM mode (transition m/z 356→212) .
Q. What computational methods (e.g., DFT) predict the regioselectivity of nucleophilic attacks on this compound’s tosylate group?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model transition states for nucleophilic substitution. Fukui indices indicate higher electrophilicity at the sulfonate-bearing carbon. Compare predicted vs. experimental outcomes using kinetic data from reactions with azide or cyanide ions .
Q. How do storage conditions (temperature, light exposure) affect the compound’s stability over time?
- Methodological Answer : Conduct accelerated stability studies: store samples at 4°C (dark), 25°C (ambient light), and 40°C (humid). Analyze degradation products (e.g., free propylamine via HPLC-UV at 254 nm) monthly. Arrhenius modeling predicts a shelf life of >2 years at 4°C, with primary degradation pathway being Boc hydrolysis .
Q. What strategies mitigate toxicity risks when handling this compound in cell-based assays?
- Methodological Answer : Pre-screen cytotoxicity using MTT assays in HEK293 or HepG2 cells. Use concentrations ≤10 μM to avoid membrane disruption (LC50 ~50 μM). For in vitro studies, employ sealed containment systems and neutralization protocols (e.g., 0.1M NaOH for spill deactivation) .
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
